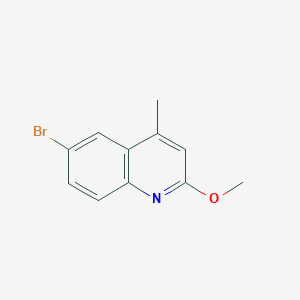

6-Bromo-2-methoxy-4-methylquinoline

Description

6-Bromo-2-methoxy-4-methylquinoline is a quinoline derivative characterized by a bromine atom at position 6, a methoxy group at position 2, and a methyl group at position 4. Its molecular formula is C₁₂H₁₂BrNO, with a molecular weight of 278.14 g/mol (approximated from analogs in and ). The bromine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions for medicinal chemistry and material science applications .

Properties

IUPAC Name |

6-bromo-2-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMTGNHIFFBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674993 | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-12-4 | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-4-methylquinoline typically involves the bromination of 2-methoxy-4-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-4-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Substitution: Various substituted quinolines depending on the nucleophile used.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives, including 6-bromo-2-methoxy-4-methylquinoline, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making them potential candidates for new antimicrobial agents .

Anticancer Potential

Another area of interest is the anticancer activity of quinoline derivatives. Some studies suggest that this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research, particularly in breast and colon cancer models .

Organic Synthesis

Precursor in Synthesis

this compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, enabling the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Reactivity Studies

The compound's reactivity has been explored through various chemical reactions typical for quinolines, such as electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions are essential for developing new compounds with enhanced biological activities.

Imaging and Diagnostic Applications

Radiopharmaceutical Development

Recent advancements have highlighted the potential of quinoline derivatives, including this compound, in the development of radiopharmaceuticals for imaging techniques like PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). The ability to label these compounds with radioisotopes opens avenues for studying biological processes in vivo, particularly in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers focus on how variations in the molecular structure affect biological activity, toxicity, and pharmacokinetics. This knowledge aids in designing more effective drugs with fewer side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations |

| Anticancer Research | Tested on breast cancer cell lines | Induced apoptosis and reduced cell viability |

| Radiopharmaceutical Development | Used as a precursor for labeling | Enhanced imaging capabilities for brain studies |

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

4-Bromo-6-methoxy-2-methylquinoline ()

- Substituents : Bromo (position 4), methoxy (6), methyl (2).

- Properties: Melting point = 117–118°C. Used in synthesizing arsenic-containing quinoline derivatives via coupling with o-aminophenylarsinic acid .

6-Bromo-4-chloro-2-methylquinoline ()

- Substituents : Bromo (6), chloro (4), methyl (2).

- Comparison : The chloro group at position 4 increases electrophilicity but reduces steric bulk compared to a methyl group. This substitution may enhance reactivity in nucleophilic aromatic substitution .

Alkoxy Group Variations

6-Bromo-2-ethoxy-4-methylquinoline ()

- Substituents : Ethoxy (2), bromo (6), methyl (4).

- Molecular Weight: 278.14 g/mol (C₁₂H₁₂BrNO).

- This modification could influence pharmacokinetic properties in drug design .

6-Bromo-2-isopropoxy-4-methylquinoline ()

- Substituents : Isopropoxy (2), bromo (6), methyl (4).

- Molecular Weight: 280.16 g/mol (C₁₃H₁₄BrNO).

- Comparison : The bulky isopropoxy group introduces greater steric hindrance, possibly slowing reaction rates in catalytic processes compared to methoxy or ethoxy analogs .

Functional Group Modifications

4-((3-Chlorobenzyl)oxy)-6-methoxy-2-methylquinoline ()

- Substituents : 3-Chlorobenzyloxy (4), methoxy (6), methyl (2).

Core Structure Variations

5-Bromo-2-benzyloxy-6-methylpyridine ()

- Core: Pyridine instead of quinoline.

- Similarity Score : 0.76 (structural similarity).

- Comparison: The pyridine core lacks the fused benzene ring of quinoline, reducing aromatic conjugation and altering electronic properties. This may limit applications in fluorescence-based materials .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Biological Activity

6-Bromo-2-methoxy-4-methylquinoline is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀BrNO

- Molecular Weight : 252.11 g/mol

- CAS Number : 1187386-12-4

The compound features a bromine atom and a methoxy group at specific positions on the quinoline ring, influencing its reactivity and biological activity significantly.

Interaction with Enzymes

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. It has been shown to modulate the activity of these enzymes, potentially affecting the metabolism of other compounds in the body.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

- Gene Expression : It affects transcription factors that regulate gene expression, thereby influencing cellular responses to external stimuli.

- Subcellular Localization : The compound localizes in different cellular compartments, including the nucleus and mitochondria, which may play a role in its biological effects.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study demonstrated its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising results against various pathogens. In vitro studies reported significant antimicrobial activity against Gram-positive bacteria and fungi. The effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. It exhibits potential antipsychotic effects by modulating neurotransmitter systems, particularly dopamine receptors. This suggests its applicability in treating psychiatric disorders .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.